![molecular formula C11H26N2OSi B12632237 N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine CAS No. 921203-65-8](/img/structure/B12632237.png)
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine: is a chemical compound known for its unique structure and properties It is a silanamine derivative, which means it contains a silicon-nitrogen bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine typically involves the reaction of a silane precursor with a morpholine derivative. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, one common method involves the reaction of tetramethylsilane with 3-(morpholin-4-yl)propylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The silicon-nitrogen bond can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine is used as a precursor for the synthesis of other silicon-containing compounds. It is also studied for its potential as a catalyst in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings .
Mécanisme D'action
The mechanism of action of N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
N,N-Diethyl-1,3-propanediamine: This compound has a similar structure but with diethyl groups instead of tetramethyl groups.
N,N’-Bis(trimethylsilyl)carbodiimide: Another silicon-containing compound with different functional groups.
Uniqueness: N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine is unique due to its specific combination of silicon and morpholine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
921203-65-8 |
|---|---|
Formule moléculaire |
C11H26N2OSi |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
N-[dimethyl(3-morpholin-4-ylpropyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H26N2OSi/c1-12(2)15(3,4)11-5-6-13-7-9-14-10-8-13/h5-11H2,1-4H3 |
Clé InChI |
VZCTXGWFTVVWFR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si](C)(C)CCCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


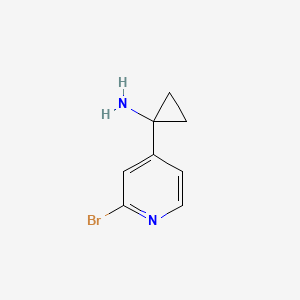

![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
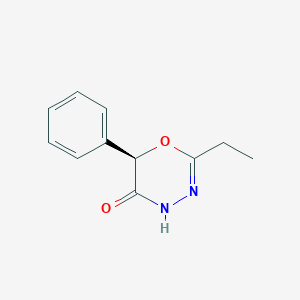
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
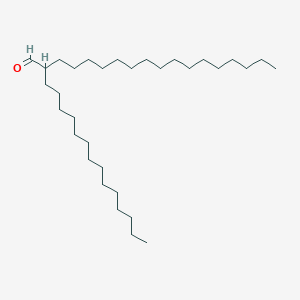
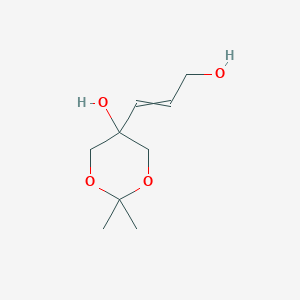
![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)
![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
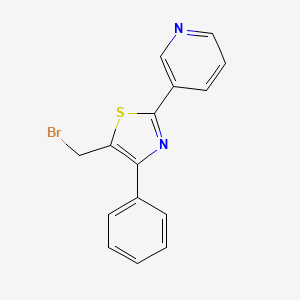
![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
